Proxibarbal

Description

This compound is a derivative of barbiturates, which has been used to treat migraines. This compound was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

was heading 1976-94 (see under BARBITURATES 1976-90); use BARBITURATES to search IPRONAL 1976-94

Structure

3D Structure

Properties

CAS No. |

42013-23-0 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

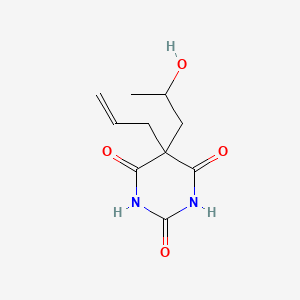

IUPAC Name |

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |

InChI Key |

VNLMRPAWAMPLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Chemical Characterization of Proxibarbal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, has been utilized for its sedative and hypnotic properties. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. This document outlines the synthetic pathway, details the analytical methodologies for its characterization, and presents key quantitative data in a structured format. The guide also includes visualizations of the synthetic and analytical workflows to facilitate a deeper understanding of the processes involved.

Synthesis of this compound

The synthesis of this compound, chemically known as 5-allyl-5-(2-hydroxypropyl)barbituric acid, is a multi-step process commencing with the formation of the barbituric acid ring, followed by the introduction of the allyl and 2-hydroxypropyl substituents at the C-5 position.

Synthesis of the Barbituric Acid Core

The foundational step in the synthesis of this compound is the condensation reaction to form the barbituric acid heterocyclic system. This is typically achieved through the reaction of a malonic acid derivative with urea.

Experimental Protocol:

A common method for the synthesis of the barbituric acid core involves the condensation of diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.

-

Preparation of Sodium Ethoxide: Sodium metal is dissolved in absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.

-

Condensation Reaction: Diethyl malonate and urea are added to the sodium ethoxide solution. The reaction mixture is then heated under reflux.

-

Cyclization: The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization to form the sodium salt of barbituric acid.

-

Acidification: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to precipitate barbituric acid.

-

Isolation and Purification: The precipitated barbituric acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.

Synthesis of 5-Allylbarbituric Acid

The next stage involves the introduction of the allyl group at the C-5 position of the barbituric acid ring.

Experimental Protocol:

-

Deprotonation: Barbituric acid is treated with a base, such as sodium ethoxide, to generate a carbanion at the C-5 position.

-

Alkylation: Allyl bromide is then added to the reaction mixture. The carbanion acts as a nucleophile, attacking the allyl bromide in an SN2 reaction to form 5-allylbarbituric acid.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as recrystallization or chromatography.

Synthesis of this compound (5-Allyl-5-(2-hydroxypropyl)barbituric Acid)

The final step in the synthesis is the introduction of the 2-hydroxypropyl group at the C-5 position of 5-allylbarbituric acid.

Experimental Protocol:

-

Deprotonation: 5-Allylbarbituric acid is deprotonated at the C-5 position using a suitable base.

-

Alkylation with Propylene Oxide: The resulting carbanion is reacted with propylene oxide. The nucleophilic carbanion attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the 2-hydroxypropyl side chain.

-

Acidification and Purification: The reaction is quenched with an acid, and the crude this compound is purified, typically by recrystallization, to yield the final product.

Table 1: Summary of Synthesis Steps and Reagents

| Step | Starting Material | Reagents | Product |

| 1 | Diethyl Malonate, Urea | Sodium Ethoxide, Ethanol, Hydrochloric Acid | Barbituric Acid |

| 2 | Barbituric Acid | Sodium Ethoxide, Allyl Bromide | 5-Allylbarbituric Acid |

| 3 | 5-Allylbarbituric Acid | Base, Propylene Oxide, Acid | This compound |

Diagram 1: Synthesis Pathway of this compound

Caption: Synthetic route to this compound from diethyl malonate and urea.

Chemical Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 2537-29-3 |

| Appearance | White crystalline solid |

| Melting Point | 157-158 °C |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to confirm the presence of all expected functional groups and their connectivity.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted values | |||

| ~11.0 | br s | 2H | -NH- |

| ~5.7 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH₂ |

| ~4.5 | br s | 1H | -OH |

| ~3.8 | m | 1H | -CH(OH)- |

| ~2.5 | d | 2H | -CH₂-CH= |

| ~1.8 | d | 2H | -CH₂-CH(OH)- |

| ~1.0 | d | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Predicted values | |

| ~173 | C=O |

| ~151 | C=O |

| ~132 | -CH=CH₂ |

| ~119 | -CH=CH₂ |

| ~65 | -CH(OH)- |

| ~58 | C5 |

| ~43 | -CH₂-CH= |

| ~42 | -CH₂-CH(OH)- |

| ~23 | -CH₃ |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to provide structural information.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₃H₅O]⁺ |

| 168 | [M - C₃H₆O - NHCO]⁺ |

| 43 | [C₃H₇]⁺ |

Diagram 2: Analytical Workflow for this compound Characterization

Caption: Workflow for the chemical characterization of synthesized this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are employed to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reactions.

Experimental Protocol for HPLC Analysis:

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared.

-

Column: A reverse-phase C18 column is commonly used.

-

Sample Preparation: A solution of this compound in the mobile phase is prepared.

-

Analysis: The sample is injected into the HPLC system, and the retention time and peak purity are determined.

Signaling Pathway and Mechanism of Action

As a barbiturate derivative, this compound is understood to exert its effects on the central nervous system primarily through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor.

Diagram 3: Postulated Signaling Pathway of this compound

Caption: Mechanism of action of this compound via GABA-A receptor modulation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The presented protocols and data are intended to be a valuable resource for scientists engaged in the research and development of barbiturate-based compounds. The structured presentation of quantitative data and the visual representation of workflows and pathways aim to enhance the practical application of this information in a laboratory setting. Further research into the specific pharmacological and toxicological profiles of this compound is encouraged to fully elucidate its therapeutic potential and safety.

Proxibarbal and its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal is a barbiturate derivative, previously used in the treatment of migraines, that exhibits a distinct pharmacokinetic profile characterized by its hydrophilicity and rapid renal elimination.[1] Unlike many other barbiturates, its metabolism is not heavily reliant on hepatic oxidation. This guide provides a comprehensive overview of the current understanding of this compound's metabolism, its relationship with its prodrug/tautomer valofane, and its general mechanism of action. Due to the limited availability of full-text historical studies, this document synthesizes information from accessible abstracts, reviews, and databases to present a coherent technical summary. It also outlines potential analytical methodologies for its quantification in biological matrices and provides conceptual diagrams for key processes.

Introduction

This compound, or 5-allyl-5-(β-hydroxypropyl)barbituric acid, is a central nervous system depressant belonging to the barbiturate class of drugs.[2][3][4] It was developed in 1956 and has been used for its anxiolytic and anti-migraine properties.[2] Notably, it is reported to have minimal hypnotic effects compared to other barbiturates.[2] this compound's clinical use has been limited, and it was withdrawn from the market in some regions due to safety concerns.[3][4] Its hydrophilic nature sets it apart from more lipophilic barbiturates, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Metabolism and Active Metabolites

The metabolism of this compound is primarily characterized by its interconversion with valofane and its subsequent renal clearance.

The Role of Valofane

Valofane is a prodrug or tautomer of this compound.[2] In vivo, valofane is converted to this compound.[2] Studies in rats have shown that after administration of radiolabelled this compound, an equilibrium between this compound and valofane is established.[1] This equilibrium plays a role in the concentration of the active barbiturate form.[1]

Metabolic Pathway

The primary metabolic event for this compound is its tautomeric relationship with valofane. Unlike many barbiturates that undergo extensive hepatic oxidation, this compound's high hydrophilicity leads to limited tissue distribution and minimal hepatic metabolism.[1] The main route of elimination is renal, with the unchanged drug being excreted in the urine.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dictated by its hydrophilic character.

Quantitative Data

Detailed quantitative pharmacokinetic data in humans is scarce in readily available literature. The following table summarizes the key parameters found in a study on rats.[1]

| Parameter | Value (in rats) | Reference |

| Half-life (t½) | 51 minutes | [1] |

| Primary Route of Elimination | Renal | [1] |

| Hepatic Oxidation | Not significant | [1] |

| Tissue Distribution | Not significant | [1] |

Mechanism of Action

As a barbiturate, this compound is understood to exert its effects on the central nervous system by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5][6] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and a decrease in neuronal excitability. This mechanism is consistent with the sedative and anxiolytic properties observed with this class of drugs.[5][6]

Experimental Protocols

Detailed experimental protocols from the primary metabolism studies by Lambrey et al. and Bobranski et al. are not available in the public domain. However, based on the abstracts and general knowledge of barbiturate analysis, a hypothetical experimental workflow can be proposed.

Hypothetical Workflow for Pharmacokinetic Analysis

Proposed Analytical Methods

Given this compound's hydrophilic nature, analytical methods suitable for polar compounds would be required.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a polar-modified column (e.g., C18 with an aqueous mobile phase) coupled with UV or mass spectrometric detection would be a suitable method for the quantification of this compound and valofane in biological fluids.[7][8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of this compound, derivatization would likely be necessary to increase its volatility for GC-MS analysis.[10]

-

Thin-Layer Chromatography (TLC): As mentioned in the study by Lambrey et al. (1984), TLC can be used for the separation and qualitative analysis of this compound and its metabolites.[1]

Conclusion

This compound presents an interesting case within the barbiturate class due to its hydrophilicity and primary reliance on renal excretion for elimination. Its relationship with the prodrug/tautomer valofane is a key aspect of its metabolic profile. While a complete quantitative understanding is hampered by the limited accessibility of foundational research, this guide provides a consolidated overview based on the available scientific literature. Further research, should it be undertaken, would benefit from modern analytical techniques to fully elucidate the pharmacokinetics and metabolic fate of this compound in various species, including humans.

References

- 1. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proxibarbital - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsra.net [ijsra.net]

- 9. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Pharmacokinetics and Bioavailability of Proxibarbal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Proxibarbal, a hydrophilic barbiturate derivative. Due to the limited recent research on this specific compound, this document synthesizes seminal in vivo studies and contextualizes the findings within the broader understanding of barbiturate pharmacology and modern analytical methodologies.

Executive Summary

This compound is characterized by its hydrophilic nature, which dictates its pharmacokinetic profile. Early in vivo studies in rats and humans established its rapid elimination, primarily through renal excretion. A key characteristic of this compound is its tautomeric relationship with Valofan, though in vivo studies have shown that this compound is the predominant form excreted. A significant portion of an administered dose is not accounted for by urinary excretion, suggesting that metabolism plays a crucial role in its clearance. This guide presents the available quantitative data, details the original experimental protocols, and outlines modern approaches to pharmacokinetic analysis.

Quantitative Pharmacokinetic Data

The available in vivo pharmacokinetic data for this compound is limited. The following table summarizes the key parameters derived from foundational studies.

| Parameter | Species | Value | Route of Administration | Source |

| Elimination Half-life (t½) | Rat | 51 minutes | Intravenous (radiolabelled) | (Lambrey et al., 1984) |

| Primary Elimination Route | Rat | Renal | Intravenous | (Lambrey et al., 1984) |

| Urinary Excretion | Human | >50% of dose unaccounted for | Oral | (Wittekind, Testa, & Balant, 1984)[1] |

| Excreted Form | Human | This compound (Valofan negligible) | Oral | (Wittekind, Testa, & Balant, 1984)[1] |

Note: Comprehensive data on Cmax, Tmax, AUC (Area Under the Curve), and absolute bioavailability are not available in the reviewed literature.

In Vivo Experimental Protocols

The foundational understanding of this compound's pharmacokinetics is derived from studies conducted in the 1980s. The methodologies employed in these key experiments are detailed below.

Study in Rats (Lambrey et al., 1984)

-

Objective: To determine the blood levels and elimination processes of this compound.

-

Subjects: Rats.

-

Drug Administration: Injection of radiolabelled this compound.

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: Blood samples were analyzed using thin-layer chromatography (TLC) to separate and identify this compound and its potential metabolites.

-

Key Findings: The study identified a short elimination half-life of 51 minutes. Due to the compound's hydrophilic nature, renal elimination was determined to be the primary clearance mechanism, with minimal hepatic oxidation or tissue distribution.

Study in Humans (Wittekind, Testa, & Balant, 1984)

-

Objective: To investigate the urinary excretion of this compound and its tautomer, Valofan.[1]

-

Subjects: Two human volunteers.[1]

-

Drug Administration: Separate oral administration of this compound and Valofan.[1]

-

Sample Collection: Urine samples were collected over a period of time.

-

Analytical Method: The specific analytical method for quantification in urine was not detailed in the abstract.

-

Key Findings: Only this compound was detected in the urine in significant amounts after the administration of either drug.[1] This suggests a rapid in vivo conversion of Valofan to this compound. A large fraction of the administered dose was not recovered in the urine, indicating that metabolic pathways are a significant route of elimination.[1]

Mandatory Visualizations

Tautomeric Equilibrium of this compound

This compound exists in a tautomeric equilibrium with Valofan. This relationship is crucial to understanding its chemical and biological behavior.

Caption: Tautomeric equilibrium between this compound and Valofan.

General Experimental Workflow for an In Vivo Pharmacokinetic Study

The following diagram outlines a typical modern workflow for conducting an in vivo pharmacokinetic study, from drug administration to data analysis.

Caption: A standard workflow for in vivo pharmacokinetic studies.

Modern Analytical Approaches for Barbiturate Quantification

While early studies on this compound relied on methods like thin-layer chromatography, contemporary bioanalysis employs more sensitive and specific techniques. For a modern assessment of this compound's pharmacokinetics, the following protocol would be recommended:

-

Methodology: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation: A simple dilution of urine or plasma samples is often sufficient. Alternatively, for more complex matrices or lower concentrations, liquid-liquid extraction or solid-phase extraction (SPE) can be utilized to remove interfering substances.

-

Advantages: UPLC-MS/MS offers high sensitivity and selectivity, allowing for the quantification of low drug concentrations in small sample volumes. This method also eliminates the need for the derivatization steps often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of barbiturates.

Discussion and Future Directions

The existing data, though decades old, provides a foundational understanding of this compound's pharmacokinetic profile, highlighting its hydrophilic nature and rapid renal clearance. The tautomeric conversion to this compound in vivo appears to be a key dispositional feature.

However, significant data gaps remain. A modern, comprehensive pharmacokinetic study of this compound would be necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Such a study should include:

-

Intravenous and Oral Dosing: To determine absolute bioavailability.

-

Multiple Species: To understand inter-species differences.

-

Metabolite Identification: To account for the portion of the drug not excreted unchanged.

-

Protein Binding Studies: To assess the extent of plasma protein binding, which influences drug distribution.

By employing modern bioanalytical techniques like UPLC-MS/MS, a more complete and precise pharmacokinetic profile of this compound can be established, providing valuable information for any future research or development efforts.

References

Proxibarbal: An In-depth Technical Guide on its CNS Depressant Effects and Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, has historically been recognized for its anti-anxiety properties with minimal hypnotic effects. This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, with a focus on its central nervous system (CNS) depressant effects. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes known information and extrapolates from the broader class of barbiturates to present a detailed understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics. This guide also outlines key experimental protocols for the evaluation of its CNS effects and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a barbiturate derivative that has been used for its anxiolytic properties and in the treatment of migraines.[1] Unlike many other barbiturates, it is reported to have a less pronounced hypnotic action. As with other members of the barbiturate class, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2] This guide delves into the core neuropharmacology of this compound, providing a technical resource for researchers and professionals in drug development.

Neuropharmacology

Mechanism of Action: GABA-A Receptor Modulation

The central mechanism of action for barbiturates, including this compound, is their interaction with the GABA-A receptor, an ionotropic receptor that functions as a ligand-gated chloride ion channel.[3]

-

Positive Allosteric Modulation: this compound, like other barbiturates, is a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[3] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[3]

-

Direct Gating at High Concentrations: At higher concentrations, barbiturates can directly open the GABA-A receptor channel, even in the absence of GABA. This direct agonistic activity contributes to their more profound CNS depressant effects and lower safety margin compared to benzodiazepines.

-

Inhibition of Excitatory Neurotransmission: Barbiturates can also exert inhibitory effects on the central nervous system by antagonizing the excitatory glutamate receptors, such as AMPA and kainate receptors. This dual action of enhancing inhibition and blocking excitation contributes to their potent CNS depressant properties.

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application and for predicting its duration of action and potential for accumulation.

Quantitative Pharmacokinetic Data

Due to the limited availability of specific data for this compound, the following table includes known information and representative values for a short-acting barbiturate.

| Parameter | Value | Species | Notes |

| Bioavailability | Incomplete | Human | More than half of an oral dose remains unaccounted for in urine. |

| Half-life (t½) | ~51 minutes | Rat | Considered to have a short half-life. |

| Metabolism | Hepatic | N/A | General pathway for barbiturates. |

| Excretion | Renal | Human | Primarily excreted as this compound in the urine. |

| Prodrug | Valofane | N/A | Valofane isomerizes to this compound in vivo. |

| Tautomer | Valofan | N/A | Interconverts rapidly with this compound in solution. |

Metabolism

This compound is metabolized in the liver, a common pathway for barbiturates. It is also related to its prodrug, valofane, which converts to this compound in the body. Additionally, it exists in a tautomeric equilibrium with valofan.[5]

CNS Depressant Effects

This compound exhibits a range of CNS depressant effects, from anxiolysis to sedation at higher doses.

Quantitative CNS Depressant Data

The following table provides a template for the types of quantitative data required to fully characterize the CNS depressant profile of this compound. Specific values are hypothetical and for illustrative purposes.

| Effect | Assay | Species | ED₅₀ (mg/kg) | Notes |

| Anxiolytic | Elevated Plus Maze | Mouse | Hypothetical: 5-10 | Increase in time spent in open arms. |

| Sedative | Open Field Test | Rat | Hypothetical: 15-25 | Decrease in locomotor activity. |

| Hypnotic | Loss of Righting Reflex | Mouse | Hypothetical: >50 | This compound is noted to have weak hypnotic action. |

| Anticonvulsant | PTZ-induced Seizures | Mouse | Hypothetical: 20-30 | Protection against chemically induced seizures. |

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to investigate the CNS depressant effects and neuropharmacology of this compound.

In Vitro: Electrophysiology (Patch-Clamp)

Objective: To characterize the effects of this compound on GABA-A receptor function in individual neurons.

Methodology:

-

Cell Culture: Primary neurons (e.g., hippocampal or cortical) are cultured on coverslips.

-

Whole-Cell Patch-Clamp Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a known concentration of GABA.

-

This compound is then co-applied with GABA at various concentrations to determine its modulatory effects on the GABA-gated chloride current.

-

Higher concentrations of this compound are applied alone to test for direct gating of the GABA-A receptor channel.

-

-

Data Analysis: Changes in current amplitude, activation, and deactivation kinetics are measured and analyzed to determine the potency (EC₅₀) and efficacy of this compound.

In Vivo: Anxiolytic Activity (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: An elevated plus-shaped maze with two open arms and two closed arms.

-

Animals: Mice or rats are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Testing:

-

After a set pre-treatment time, each animal is placed in the center of the maze facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute period.

-

Behavior is recorded using a video camera.

-

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Conclusion

This compound is a barbiturate derivative with a distinct profile characterized by its anxiolytic effects and comparatively weak hypnotic properties. Its neuropharmacological actions are primarily mediated through the positive allosteric modulation of the GABA-A receptor. While specific quantitative data on its CNS depressant effects and receptor interactions are not extensively documented, this guide provides a foundational understanding based on the established pharmacology of the barbiturate class. The experimental protocols outlined herein offer a roadmap for further investigation into the precise neuropharmacological characteristics of this compound, which could inform future drug development efforts. Further research is warranted to fully elucidate the binding affinities, dose-response relationships, and subunit selectivity of this compound at the GABA-A receptor to better understand its unique therapeutic profile.

References

A Technical Guide to the Prodrug-Active Metabolite Relationship of Valofane and Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the relationship between the sedative drug Valofane and its active metabolite, Proxibarbal. Valofane serves as a prodrug, which, after administration, is metabolized in vivo to form this compound, a derivative of barbituric acid.[1][2] This guide details the chemical properties, pharmacokinetic profiles, and pharmacodynamic mechanisms of both compounds. It includes summaries of quantitative data, detailed experimental methodologies derived from key studies, and visualizations of metabolic and signaling pathways to elucidate the core relationship for professionals in drug development and neuroscience research.

Introduction

This compound is a barbiturate derivative synthesized in 1956, noted for its anxiolytic properties with minimal hypnotic effects.[3] It has been utilized in the treatment of migraines.[4][5] Like many barbiturates, its clinical application is nuanced due to potential side effects; this compound was withdrawn from the market in France because of risks of inducing immunoallergic thrombocytopenia.[4][5]

The development of Valofane, a structurally related compound, represents a prodrug strategy.[1] Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach is often employed to improve pharmacokinetic properties such as absorption, distribution, or to reduce side effects. Valofane is rapidly converted to this compound in vivo, and the two exist as tautomers that can interconvert in solution.[1][6] Understanding this dynamic relationship is critical for interpreting pharmacological and toxicological data.

Chemical and Physical Properties

A clear distinction between the prodrug and its active metabolite begins with their fundamental chemical and physical characteristics. Although they share the same molecular formula and weight, their structural arrangements confer different properties.

| Property | Valofane | This compound |

| IUPAC Name | 3-allyl-N-(aminocarbonyl)-5-methyl-2-oxotetrahydrofuran-3-carboxamide[1] | 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione[4] |

| Molecular Formula | C₁₀H₁₄N₂O₄[1][7] | C₁₀H₁₄N₂O₄[4][8] |

| Molar Mass | 226.23 g/mol [1][7] | 226.23 g/mol [4][8] |

| CAS Number | 3258-51-3[1] | 2537-29-3[4][8] |

| Synonyms | N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide[1] | Centralgol, Ipronal, Axeen, Hydroxydial, Proxibarbital[4][8][9] |

| Structure Type | Lactone, Allophanyl[1] | Barbituric Acid Derivative[4] |

Pharmacokinetics: The Prodrug Conversion

The primary pharmacokinetic event defining the relationship between Valofane and this compound is the metabolic conversion of the former into the latter.

Metabolism of Valofane to this compound

Valofane is designed as a prodrug that undergoes metabolic transformation to yield the pharmacologically active this compound.[1] This conversion is a key determinant of the onset and duration of the drug's effects. Studies in both rats and humans confirm that after administration of Valofane, it is this compound that becomes the predominant species detected in systemic circulation and urine.[1][6]

Comparative Pharmacokinetic Data

Pharmacokinetic studies, primarily in rats, have elucidated the disposition of these compounds. This compound is characterized as a highly hydrophilic compound, which dictates its elimination profile.[10] Its short half-life is attributed to limited tubular reabsorption in the kidneys, making renal clearance the primary elimination pathway.[10]

| Parameter | Value (in Rats) | Compound | Reference |

| Elimination Half-Life | 51 minutes | This compound | [10] |

| Primary Elimination Route | Renal (Kidney) | This compound | [10] |

| Key Characteristic | Highly Hydrophilic | This compound | [10] |

| Human Urinary Excretion | After oral administration of either drug, primarily this compound is detected in urine. | This compound | [6] |

Pharmacodynamics: Mechanism of Action

Presumed Mechanism of Action

As a barbiturate derivative, this compound's mechanism of action is presumed to be consistent with other members of this class. Barbiturates act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[11][12][13] By binding to the receptor, they potentiate the effect of the inhibitory neurotransmitter GABA, increasing the duration of chloride channel opening. This leads to an influx of chloride ions (Cl⁻), hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, producing sedative and anxiolytic effects.[11]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound at a GABAergic synapse.

Experimental Methodologies

The characterization of Valofane and this compound has been established through specific preclinical and clinical experiments. While full original protocols are proprietary, the methodologies can be reconstructed from published literature.

Pharmacokinetic Analysis in Rats

This protocol describes a representative workflow for studying the pharmacokinetics of Valofane as a prodrug for this compound, based on cited studies involving radiolabeled compounds and chromatographic analysis.[1][10]

Objective: To determine the plasma concentration and elimination half-life of this compound following the administration of ¹⁴C-labeled Valofane.

Methodology:

-

Compound Preparation: Synthesize ¹⁴C-labeled Valofane (2-allophanyl-2-allyl-γ-valerolactone).

-

Animal Model: Male Wistar rats (n=6-8 per group).

-

Administration: Administer a single intravenous (IV) or oral (PO) dose of ¹⁴C-Valofane.

-

Blood Sampling: Collect blood samples via a cannulated tail vein at predefined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Sample Processing: Centrifuge blood samples to separate plasma.

-

Extraction: Extract plasma with an appropriate organic solvent to isolate the parent drug and its metabolites.

-

Chromatographic Analysis: Spot the extracted samples on a thin-layer chromatography (TLC) plate. Develop the plate using a suitable solvent system to separate Valofane and this compound.

-

Quantification: Use a radiochromatogram scanner to detect and quantify the ¹⁴C-labeled spots corresponding to Valofane and this compound.

-

Data Analysis: Plot plasma concentrations of this compound versus time and calculate key pharmacokinetic parameters, including elimination half-life (t½), using non-compartmental analysis.

Urinary Excretion Analysis in Humans

This protocol is based on a preliminary study investigating the interconversion and excretion of the two drugs in human subjects.[6]

Objective: To quantify the urinary excretion of this compound and Valofane after separate oral administration of each drug.

Methodology:

-

Subjects: Healthy adult male volunteers (n=2).

-

Study Design: A crossover design where each subject receives a single oral dose of this compound and, after a washout period, a single oral dose of Valofane.

-

Administration: Administer a standardized oral dose of either this compound or Valofane.

-

Urine Collection: Collect total urine output at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) for at least 48 hours post-dose.

-

Sample Preparation: Measure the volume of each collection, and store an aliquot at -20°C until analysis.

-

Analytical Method: Develop and validate a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentrations of both this compound and Valofane in urine samples.

-

Data Analysis: Calculate the cumulative amount of each compound excreted in the urine over time. Compare the excretion profiles following administration of the prodrug versus the active metabolite. The study found that in both cases, only this compound was found in significant quantities in the urine.[6]

Conclusion

The relationship between Valofane and this compound is a classic example of a prodrug-active metabolite pairing. Valofane, the lactone prodrug, is efficiently converted in vivo to this compound, a hydrophilic barbiturate derivative. This conversion dictates the pharmacokinetics of the administered compound, with the properties of this compound—namely its rapid renal elimination—governing the therapeutic effect and duration.[10] While this compound showed promise as an anxiolytic and anti-migraine agent, its clinical use was halted due to safety concerns.[4] For drug development professionals, this case study underscores the importance of understanding the complete metabolic and pharmacokinetic profile of a prodrug and its active metabolite, as the properties of the latter ultimately determine the clinical outcome.

References

- 1. Valofane - Wikipedia [en.wikipedia.org]

- 2. Valofane [medbox.iiab.me]

- 3. Proxibarbital - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Isomerisation and urinary excretion of this compound and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound [drugfuture.com]

- 9. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

The Structural-Activity Relationship of Proxibarbal and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal, a derivative of barbituric acid, was formerly utilized in the treatment of migraines.[1] However, it was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.[1] Despite its withdrawal, the study of this compound and its analogs provides valuable insights into the structural requirements for activity at the GABA-A receptor, a key target for sedative, hypnotic, anticonvulsant, and anxiolytic drugs. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of barbiturates, with a specific focus on how the structural features of this compound align with these principles.

Core Principles of Barbiturate Structural-Activity Relationship

The biological activity of barbiturates is primarily dictated by the substituents at the C5 position of the barbituric acid core and modifications to the heterocyclic ring itself. The key determinants of hypnotic and sedative potency are lipophilicity and the steric and electronic properties of these substituents.

Substitutions at the C5 Position

The nature of the two substituents at the C5 position is the most critical factor for the pharmacological activity of barbiturates.

-

Requirement for Disubstitution: The presence of two substituents at the C5 position is essential for hypnotic activity. Monosubstituted barbituric acids are generally inactive.

-

Optimal Lipophilicity: The sum of the carbon atoms in the two C5 substituents influences the lipophilicity of the molecule. Optimal hypnotic activity is generally observed when the total number of carbon atoms is between 6 and 10.[2]

-

Branching and Unsaturation: Increased branching and the presence of unsaturation in the C5 side chains tend to decrease the duration of action due to more rapid metabolic inactivation.[2] However, branching can also increase lipid solubility and potency.[2]

-

Alicyclic and Aromatic Substituents: The incorporation of alicyclic or aromatic rings as C5 substituents can enhance potency compared to aliphatic chains with the same number of carbon atoms.

-

Polar Substituents: The introduction of polar groups (e.g., hydroxyl, carboxyl) into the C5 side chains generally decreases lipid solubility and, consequently, reduces hypnotic potency.

Modifications to the Barbituric Acid Ring

-

N-Alkylation: Methylation of one of the imide hydrogens (at N1 or N3) can increase the onset and decrease the duration of action.

-

Thiobarbiturates: Replacement of the C2 oxygen with a sulfur atom to form a thiobarbiturate significantly increases lipid solubility, leading to a more rapid onset and shorter duration of action. This is exemplified by thiopental, which is used as an ultra-short-acting anesthetic.

This compound in the Context of Barbiturate SAR

This compound's chemical structure is 5-(2-hydroxypropyl)-5-(prop-2-enyl)-1,3-diazinane-2,4,6-trione.[1] Analyzing its structure in the context of the established SAR principles for barbiturates reveals several key features:

-

C5 Substituents: this compound possesses two substituents at the C5 position: an allyl group (prop-2-enyl) and a 2-hydroxypropyl group.

-

Unsaturation: The allyl group introduces a site of unsaturation, which, according to general SAR principles, may contribute to a shorter duration of action due to increased susceptibility to metabolism.[2]

-

Polar Substituent: The 2-hydroxypropyl group contains a hydroxyl (-OH) moiety. This polar group is expected to decrease the overall lipophilicity of the molecule, which could potentially reduce its hypnotic potency compared to a non-hydroxylated analog.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative activity of two common barbiturates, pentobarbital and phenobarbital, at the GABA-A receptor. This data provides a benchmark for understanding the potency of barbiturates.

| Compound | R1 | R2 | GABA-A Receptor Modulation (EC50) |

| Pentobarbital | Ethyl | 1-Methylbutyl | 94 µM (enhancement of 1 µM GABA response)[2] |

| Phenobarbital | Ethyl | Phenyl | 0.89 mM (enhancement of 1 µM GABA response)[2] |

EC50 (Half-maximal effective concentration) values refer to the concentration of the drug that elicits a half-maximal response in potentiating the effect of GABA at the GABA-A receptor.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine binding sites. This binding increases the duration of the chloride channel opening when GABA is bound, leading to a more significant influx of chloride ions and a more potent inhibitory effect.[3]

Caption: Signaling pathway of barbiturate action at the GABA-A receptor.

Experimental Protocols

Synthesis of 5,5-Disubstituted Barbituric Acids

A general and widely used method for the synthesis of 5,5-disubstituted barbituric acids involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide.[4][5]

Materials:

-

Appropriately 5,5-disubstituted diethyl malonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Reflux apparatus

-

Ice bath

Procedure:

-

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under anhydrous conditions.

-

The desired 5,5-disubstituted diethyl malonate is added to the sodium ethoxide solution.

-

A solution of urea in hot absolute ethanol is then added to the reaction mixture.

-

The mixture is refluxed for several hours, during which the sodium salt of the barbituric acid precipitates.

-

After cooling, the precipitate is dissolved in water and the free barbituric acid is precipitated by the addition of hydrochloric acid.

-

The product is then collected by filtration, washed with cold water, and dried.

Whole-Cell Voltage-Clamp Electrophysiology for GABA-A Receptor Modulation

This technique is used to measure the ion flow across the membrane of a single neuron in response to the application of GABA and a modulating compound like a barbiturate.

Workflow:

-

Cell Preparation: Neurons (e.g., from primary culture or cell lines expressing GABA-A receptors) are prepared on a coverslip.

-

Patch-Clamp Setup: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential of the neuron is held at a constant value (e.g., -60 mV) by the patch-clamp amplifier.

-

Drug Application: A solution containing a low concentration of GABA is applied to the cell, and the resulting inward chloride current is recorded.

-

Modulator Application: A solution containing both GABA and the barbiturate analog is applied, and the change in the chloride current is measured to determine the potentiating effect of the barbiturate.

-

Data Analysis: The potentiation is quantified by comparing the amplitude and duration of the GABA-evoked current in the presence and absence of the barbiturate.

Caption: Workflow for a whole-cell voltage-clamp experiment.

Conclusion

The structural-activity relationship of this compound and its analogs is best understood within the broader context of barbiturate pharmacology. The key to modulating the activity, potency, and duration of action of these compounds lies in the careful selection of substituents at the C5 position of the barbituric acid core. While this compound itself is no longer in clinical use, the principles governing its interaction with the GABA-A receptor remain highly relevant for the design and development of new therapeutics targeting this important ion channel. Future research in this area may focus on designing analogs with improved safety profiles while retaining the desired pharmacological effects.

References

- 1. Physiological modulation of the GABA receptor by convulsant and anticonvulsant barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

In Vitro Blood-Brain Barrier Permeability of Proxibarbal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal is a barbiturate derivative that has been used for its anti-anxiety and migraine-treating properties.[1] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.

Understanding the in vitro BBB permeability of a compound like this compound is a crucial first step in CNS drug development. It allows for the assessment of its potential to reach its therapeutic target in the brain and helps in identifying potential transport mechanisms, such as passive diffusion or active efflux. This guide outlines the predicted BBB permeability characteristics of this compound and provides detailed experimental protocols for their determination using established in vitro models.

Predicted Physicochemical and BBB Permeability Properties of this compound

The potential for a molecule to cross the BBB is heavily influenced by its physicochemical properties. Below is a summary of this compound's known properties and predicted parameters relevant to BBB permeability, in comparison to the related compound, Phenobarbital.

| Property | This compound | Phenobarbital | Significance for BBB Permeability |

| Molecular Weight | 226.23 g/mol [2][3] | 232.24 g/mol [4][5] | Molecules with a molecular weight under 400-500 Da are more likely to cross the BBB via passive diffusion. Both fall within this range. |

| logP (Octanol/Water) | -0.13 to 0.2 (Predicted)[6] | 1.5 (Experimental)[4] | A higher logP indicates greater lipophilicity, which generally favors passive diffusion across the lipid membranes of the BBB. This compound's lower predicted logP suggests it is more hydrophilic than Phenobarbital. |

| Polar Surface Area (PSA) | 95.5 Ų (Predicted)[6] | 75.3 Ų (Computed)[4] | A lower PSA (< 90 Ų) is generally associated with better BBB penetration. This compound's PSA is slightly above this threshold. |

| pKa (Strongest Acidic) | ~7.18 (Predicted)[6] | ~7.3 (Experimental)[7] | The ionization state at physiological pH (7.4) affects permeability. A pKa close to 7.4 means a significant portion of the drug will be ionized, which can hinder passive diffusion. |

| Predicted Permeability | Low to Moderate | Moderate | Based on its properties, this compound is predicted to have lower passive permeability than Phenobarbital. |

| Efflux Transporter Substrate? | Likely (P-glycoprotein) | Yes (P-glycoprotein)[8][9] | Structural similarity to Phenobarbital, a known P-glycoprotein (P-gp) substrate, suggests this compound may also be actively transported out of the brain, limiting its accumulation. |

Experimental Protocol: In Vitro BBB Permeability Assay

The most common method for assessing BBB permeability in vitro is the Transwell assay, which utilizes a semi-permeable membrane to separate an apical (blood side) and a basolateral (brain side) chamber.

3.1 Materials and Reagents

-

Cell Lines:

-

Immortalized mouse brain endothelial cells (bEnd.3) or human cerebral microvascular endothelial cells (hCMEC/D3).

-

Rat or human astrocytes (for co-culture model).

-

-

Culture Media:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and appropriate growth factors.

-

-

Transwell Inserts:

-

Polycarbonate or PET inserts with a 0.4 µm pore size for 12- or 24-well plates.

-

-

Reagents:

-

This compound standard.

-

Lucifer Yellow (paracellular marker).

-

Hank's Balanced Salt Solution (HBSS) or similar transport buffer.

-

Trypsin-EDTA.

-

Coating material (e.g., Collagen IV, Fibronectin).

-

-

Equipment:

-

Laminar flow hood.

-

CO₂ incubator (37°C, 5% CO₂).

-

TEER meter (e.g., EVOM2).

-

Orbital shaker.

-

LC-MS/MS system for quantification.

-

3.2 Experimental Workflow

Caption: Workflow for assessing this compound BBB permeability.

3.3 Detailed Procedure

-

Cell Seeding:

-

Coat the apical side of the Transwell inserts with collagen IV (or other extracellular matrix proteins) and allow to dry.

-

Seed the brain endothelial cells onto the inserts at a high density (e.g., 1 x 10⁵ cells/cm²).

-

For a co-culture model, seed astrocytes on the bottom of the well plate.

-

Culture the cells for 3-5 days, or until a confluent monolayer is formed and TEER values stabilize.

-

-

Barrier Integrity Measurement:

-

Before the transport study, measure the TEER of the endothelial monolayer using a TEER meter. Values for a good barrier can range from 100 to over 300 Ω·cm², depending on the cell type and culture conditions.[10]

-

To further confirm barrier integrity, perform a permeability assay with a low-permeability paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be low (typically <1 x 10⁻⁶ cm/s).

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

-

For Apical to Basolateral (A→B) permeability: Add the transport buffer containing a known concentration of this compound (e.g., 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.

-

For Basolateral to Apical (B→A) permeability: Add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber. This is crucial for determining if the drug is an efflux transporter substrate.

-

Incubate the plates at 37°C on an orbital shaker to reduce the unstirred water layer.

-

Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment. Replace the volume of the collected sample with fresh buffer.

-

3.4 Quantification and Data Analysis

-

Quantification:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).

-

A is the surface area of the membrane (in cm²).

-

C₀ is the initial concentration in the donor chamber.

-

-

-

-

Calculation of Efflux Ratio (ER):

-

The efflux ratio is a measure of active transport out of the brain.

-

ER = Papp (B→A) / Papp (A→B)

-

-

An efflux ratio greater than 2 is generally considered indicative of active efflux.

-

Potential Transport Mechanisms and Signaling

Based on its structure and the behavior of similar barbiturates, this compound's transport across the BBB is likely governed by a combination of passive diffusion and active efflux.

Caption: Potential transport pathways for this compound at the BBB.

-

Passive Diffusion: Due to its relatively small molecular size, this compound may be able to cross the endothelial cell membranes via passive diffusion. However, its predicted hydrophilicity (low logP) and higher PSA may limit the rate of this transport.

-

P-glycoprotein (P-gp) Mediated Efflux: Phenobarbital has been identified as a substrate for P-gp, an efflux transporter highly expressed on the luminal side of the BBB.[8][9] P-gp actively pumps substrates from the endothelial cells back into the bloodstream, thereby limiting their brain penetration. Given the structural similarities, it is highly probable that this compound is also a substrate for P-gp. An in vitro experiment showing a Papp (B→A) significantly greater than Papp (A→B) would support this hypothesis.

Expected Outcomes and Interpretation

Should these experiments be conducted, the resulting data would provide a quantitative measure of this compound's ability to cross an in vitro BBB model.

-

High Permeability (Papp > 5 x 10⁻⁶ cm/s) and Low Efflux (ER < 2): This would suggest that this compound readily crosses the BBB and is not a significant substrate for efflux transporters.

-

Low Permeability (Papp < 2 x 10⁻⁶ cm/s) and Low Efflux (ER < 2): This would indicate that the molecule has poor passive permeability and is unlikely to achieve therapeutic concentrations in the CNS.

-

Moderate to High A→B Permeability and High Efflux (ER > 2): This scenario, which is plausible for this compound, would suggest that while the molecule can cross the cell membrane, its accumulation in the brain is actively limited by transporters like P-gp. This would have significant implications for its in vivo efficacy and dosing strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenobarbital [webbook.nist.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Phenobarbital [drugfuture.com]

- 8. P-glycoprotein-mediated efflux of phenobarbital at the blood-brain barrier evidence from transport experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-Glycoprotein-mediated efflux of phenobarbital, lamotrigine, and felbamate at the blood-brain barrier: evidence from microdialysis experiments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Investigating the Anxiolytic Properties of Proxibarbal Without Sedation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, has been historically noted for its anxiolytic properties with reportedly minimal sedative effects, a characteristic that distinguishes it from many other compounds in its class. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on the potential for separating its anxiolytic and sedative actions. Due to the limited availability of specific preclinical and clinical data for this compound, this document synthesizes known information and presents hypothetical data and experimental frameworks based on established methodologies in behavioral pharmacology and neuroscience. This guide is intended to serve as a foundational resource for researchers interested in exploring the unique pharmacological profile of this compound and similar compounds.

Introduction

Barbiturates are a class of central nervous system (CNS) depressants that have been used for their sedative, hypnotic, anticonvulsant, and anxiolytic effects[1][2][3][4]. However, their clinical utility is often limited by a narrow therapeutic index and a high potential for dependence and overdose[2][4]. A key challenge in the development of anxiolytic agents is achieving a separation between the desired anti-anxiety effects and undesirable sedation. This compound has been described as a barbiturate derivative with anti-anxiety properties and, in contrast to most barbiturates, almost without hypnotic action. This unique profile suggests a potential for a dissociated mechanism of action, making it a subject of interest for understanding the neurobiological basis of anxiety and for the development of novel, non-sedating anxiolytics. This guide will explore the known and hypothesized pharmacological characteristics of this compound.

Mechanism of Action

Like other barbiturates, this compound is understood to exert its effects through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor[1][5][6]. The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability[1][5]. Barbiturates are believed to increase the duration of the GABA-A channel opening, thereby enhancing the inhibitory effect of GABA[2].

The dissociation of anxiolytic from sedative effects may be related to selectivity for specific GABA-A receptor subtypes. GABA-A receptors are pentameric structures composed of various subunit combinations (e.g., α, β, γ)[7][8][9]. It is hypothesized that different subunit compositions mediate distinct pharmacological effects. For instance, α1-containing receptors are thought to be primarily involved in sedation, while α2 and α3 subunits may be more critical for anxiolysis[8]. It is plausible that this compound exhibits a preferential interaction with GABA-A receptor subtypes that mediate anxiolysis over those that induce sedation. However, specific binding affinity and efficacy data for this compound at various GABA-A receptor subtypes are not currently available in the public domain.

Signaling Pathway Diagram

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. news-medical.net [news-medical.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Synapse: Unveiling the Non-GABAergic Molecular Targets of Proxibarbal

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the non-GABAergic molecular targets of Proxibarbal is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally and functionally related barbiturates, primarily phenobarbital and pentobarbital, to provide a comprehensive overview of potential non-GABAergic mechanisms of action that may be relevant to this compound. All quantitative data and experimental protocols presented herein are derived from studies on these related compounds and should be interpreted as such.

Introduction

This compound, a barbiturate derivative, has been traditionally characterized by its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This interaction underlies its sedative, hypnotic, and anticonvulsant properties. However, a growing body of evidence suggests that the pharmacological profile of barbiturates extends beyond the GABAergic system, encompassing a range of other molecular targets. Understanding these off-target interactions is crucial for a complete comprehension of their therapeutic effects and adverse event profiles, and for the rational design of novel therapeutics with improved selectivity. This technical guide provides an in-depth exploration of the known and potential non-GABAergic molecular targets of this compound, leveraging data from its more extensively studied congeners.

Voltage-Gated Calcium Channels (VGCCs)

Barbiturates have been shown to modulate the activity of voltage-gated calcium channels, which play a critical role in neurotransmitter release, neuronal excitability, and other key cellular processes.

Quantitative Data: Inhibition of VGCCs by Barbiturates

The following table summarizes the inhibitory concentrations (IC50) of phenobarbital and pentobarbital on voltage-activated Ca2+ channel currents.

| Compound | Channel Type | Preparation | IC50 | Reference |

| (-)-Pentobarbital | Voltage-activated Ca2+ channel current | Acutely isolated guinea pig hippocampal CA1 neurons | 3.5 µM | [1] |

| Phenobarbital | Voltage-activated Ca2+ channel current | Acutely isolated guinea pig hippocampal CA1 neurons | 72 µM | [1] |

| Pentobarbital | P/Q-type (CaV2.1) | Human recombinant α1A expressed in HEK-293 cells | Peak Current: 656 µM; Apparent Inactivation: 104 µM | [2] |

| Pentobarbital | Voltage-dependent calcium conductance | Mouse dorsal root ganglion neurons in cell culture | 50-500 µM | |

| Phenobarbital | Voltage-dependent calcium conductance | Mouse dorsal root ganglion neurons in cell culture | 500-2000 µM |

Signaling Pathway: Modulation of Neurotransmission by VGCC Inhibition

Inhibition of presynaptic P/Q-type voltage-gated calcium channels by barbiturates reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, leading to a reduction in neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of VGCC Currents

This protocol outlines the general procedure for measuring the effect of barbiturates on voltage-gated calcium channel currents in cultured neurons.

1. Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or dorsal root ganglion neurons) on glass coverslips.

-

Alternatively, use a cell line stably expressing the calcium channel subtype of interest (e.g., HEK-293 cells).

2. Electrophysiological Recording Setup:

-

Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution containing (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ and K⁺ channel blockers (e.g., tetrodotoxin and tetraethylammonium) are typically added.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

The internal pipette solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

3. Whole-Cell Recording:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

4. Drug Application:

-

After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the barbiturate (e.g., phenobarbital or pentobarbital).

-

Record the Ca²⁺ currents in the presence of the drug.

-

Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.

5. Data Analysis:

-

Measure the peak amplitude of the Ca²⁺ currents before, during, and after drug application.

-

Construct concentration-response curves and calculate the IC₅₀ value.

Adenosine Receptors

Barbiturates have been reported to interact with adenosine receptors, particularly the A₁ subtype, which are G-protein coupled receptors involved in regulating neuronal activity.

Quantitative Data: Interaction of Barbiturates with Adenosine Receptors

The following table presents the binding affinity (Ki) of pentobarbital for the A₁ adenosine receptor.

| Compound | Receptor | Preparation | Ki | Reference |

| Pentobarbital | A₁ Adenosine Receptor | Rat brain membranes | 92 µM | [3] |

Signaling Pathway: Adenosine A₁ Receptor-Mediated Inhibition

Activation of the A₁ adenosine receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to neuronal hyperpolarization and reduced excitability. Barbiturates may act as antagonists at these receptors, thereby blocking the inhibitory effects of endogenous adenosine.

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a method to determine the binding affinity of barbiturates for adenosine receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled adenosine receptor antagonist (e.g., [³H]DPCPX for A₁ receptors), and varying concentrations of the unlabeled competitor (the barbiturate).

-

To determine non-specific binding, include wells with a high concentration of a known non-radioactive adenosine receptor antagonist.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 (CYP) Enzymes

Barbiturates are well-known inducers of hepatic cytochrome P450 enzymes, particularly those belonging to the CYP2B and CYP3A subfamilies. This induction can lead to significant drug-drug interactions.

Quantitative Data: Induction of CYP Enzymes by Phenobarbital

The following table shows the effective concentration (EC₅₀) for the induction of CYP2B by phenobarbital.

| Compound | Enzyme | System | EC50 | Reference |

| Phenobarbital | CYP2B | Cultured rat hepatocytes | 14.5 µM | [4] |

Signaling Pathway: CAR/RXR-Mediated CYP2B Induction

Phenobarbital is an indirect activator of the Constitutive Androstane Receptor (CAR). In the basal state, CAR is retained in the cytoplasm. Upon exposure to phenobarbital, a signaling cascade is initiated that leads to the dephosphorylation and translocation of CAR to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR complex then binds to the Phenobarbital-Responsive Enhancer Module (PBREM) in the promoter region of CYP2B genes, leading to their transcriptional activation.

Experimental Protocol: CYP450 Induction Assay in Primary Human Hepatocytes

This protocol provides a general framework for assessing the induction of CYP enzymes by barbiturates in a cultured hepatocyte model.

1. Hepatocyte Culture:

-

Plate cryopreserved primary human hepatocytes in collagen-coated multi-well plates.

-

Culture the cells in a suitable medium (e.g., Williams' E medium supplemented with serum and growth factors) for 24-48 hours to allow for attachment and recovery.

2. Compound Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., phenobarbital) or a vehicle control (e.g., 0.1% DMSO).

-

Treat the cells for 48-72 hours, with daily medium changes containing the fresh compound.

3. Assessment of CYP Induction:

a) Enzyme Activity Assay:

- After the treatment period, wash the cells and incubate them with a probe substrate for the specific CYP isoform of interest (e.g., bupropion for CYP2B6).

- After a defined incubation time, collect the supernatant and analyze the formation of the specific metabolite (e.g., hydroxybupropion) using LC-MS/MS.

- Calculate the fold induction relative to the vehicle control.

b) mRNA Quantification (qPCR):

- After treatment, lyse the cells and extract total RNA.

- Perform reverse transcription to generate cDNA.

- Quantify the relative expression of the target CYP gene (e.g., CYP2B6) and a housekeeping gene using quantitative real-time PCR (qPCR).

- Calculate the fold change in mRNA expression relative to the vehicle control.

4. Data Analysis:

-

For enzyme activity and mRNA expression, plot the fold induction as a function of the compound concentration.

-

Determine the EC₅₀ value from the concentration-response curve.

Conclusion

While the primary mechanism of action of this compound and other barbiturates is through the potentiation of GABAA receptor function, this technical guide highlights the significant interactions these compounds have with other molecular targets. The modulation of voltage-gated calcium channels, antagonism of adenosine receptors, and induction of cytochrome P450 enzymes represent key non-GABAergic effects that contribute to the overall pharmacological profile of this drug class. A thorough understanding of these "off-target" activities is essential for researchers and drug development professionals to better predict drug-drug interactions, understand side-effect profiles, and guide the development of more specific and safer medications. Further research is warranted to directly characterize the interactions of this compound with these non-GABAergic targets to confirm and extend the findings presented in this guide.

References

- 1. Phenobarbital-responsive nuclear translocation of the receptor CAR in induction of the CYP2B gene [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]